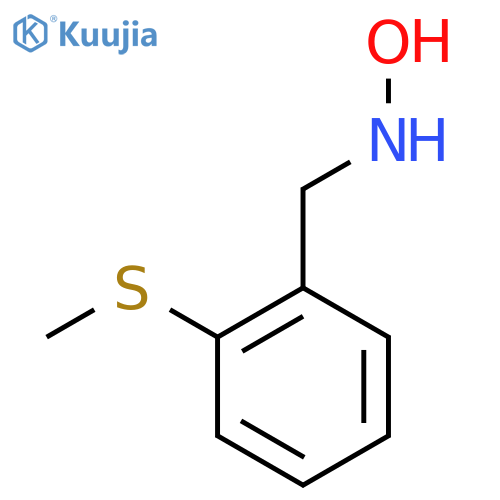Cas no 1894553-38-8 (N-{2-(methylsulfanyl)phenylmethyl}hydroxylamine)
N-{2-(メチルスルファニル)フェニルメチル}ヒドロキシルアミンは、有機合成化学において有用な中間体として知られる化合物です。特に、チオエーテル基とヒドロキシルアミン基を有するユニークな構造が特徴で、複雑な分子骨格の構築や官能基変換に応用可能です。本化合物は高い反応性を示し、窒素含有複素環式化合物の合成や医薬品中間体としての利用が期待されます。また、チオエーテル部位が配位子として機能する可能性もあり、金属錯体形成への応用も検討されています。安定性と取り扱い易さを両立させた設計がなされており、実験室規模から工業的プロセスまで幅広く使用可能です。

1894553-38-8 structure
商品名:N-{2-(methylsulfanyl)phenylmethyl}hydroxylamine
N-{2-(methylsulfanyl)phenylmethyl}hydroxylamine 化学的及び物理的性質
名前と識別子
-
- N-{2-(methylsulfanyl)phenylmethyl}hydroxylamine
- 1894553-38-8
- EN300-1752894
- N-{[2-(methylsulfanyl)phenyl]methyl}hydroxylamine
-
- インチ: 1S/C8H11NOS/c1-11-8-5-3-2-4-7(8)6-9-10/h2-5,9-10H,6H2,1H3
- InChIKey: UROAKHIPICKQGG-UHFFFAOYSA-N
- ほほえんだ: S(C)C1C=CC=CC=1CNO
計算された属性
- せいみつぶんしりょう: 169.05613515g/mol
- どういたいしつりょう: 169.05613515g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 3
- 複雑さ: 110
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.3
- トポロジー分子極性表面積: 57.6Ų
N-{2-(methylsulfanyl)phenylmethyl}hydroxylamine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1752894-0.25g |
N-{[2-(methylsulfanyl)phenyl]methyl}hydroxylamine |
1894553-38-8 | 0.25g |
$723.0 | 2023-09-20 | ||
| Enamine | EN300-1752894-1.0g |
N-{[2-(methylsulfanyl)phenyl]methyl}hydroxylamine |
1894553-38-8 | 1g |
$785.0 | 2023-06-03 | ||
| Enamine | EN300-1752894-10.0g |
N-{[2-(methylsulfanyl)phenyl]methyl}hydroxylamine |
1894553-38-8 | 10g |
$3376.0 | 2023-06-03 | ||
| Enamine | EN300-1752894-0.5g |
N-{[2-(methylsulfanyl)phenyl]methyl}hydroxylamine |
1894553-38-8 | 0.5g |
$754.0 | 2023-09-20 | ||
| Enamine | EN300-1752894-0.05g |
N-{[2-(methylsulfanyl)phenyl]methyl}hydroxylamine |
1894553-38-8 | 0.05g |
$660.0 | 2023-09-20 | ||
| Enamine | EN300-1752894-5g |
N-{[2-(methylsulfanyl)phenyl]methyl}hydroxylamine |
1894553-38-8 | 5g |
$2277.0 | 2023-09-20 | ||
| Enamine | EN300-1752894-0.1g |
N-{[2-(methylsulfanyl)phenyl]methyl}hydroxylamine |
1894553-38-8 | 0.1g |
$691.0 | 2023-09-20 | ||
| Enamine | EN300-1752894-5.0g |
N-{[2-(methylsulfanyl)phenyl]methyl}hydroxylamine |
1894553-38-8 | 5g |
$2277.0 | 2023-06-03 | ||
| Enamine | EN300-1752894-2.5g |
N-{[2-(methylsulfanyl)phenyl]methyl}hydroxylamine |
1894553-38-8 | 2.5g |
$1539.0 | 2023-09-20 | ||
| Enamine | EN300-1752894-10g |
N-{[2-(methylsulfanyl)phenyl]methyl}hydroxylamine |
1894553-38-8 | 10g |
$3376.0 | 2023-09-20 |
N-{2-(methylsulfanyl)phenylmethyl}hydroxylamine 関連文献
-
1. Synthesis of benzyl sulfides via substitution reaction at the sulfur of phosphinic acid thioesters†Yoshitake Nishiyama,Takamitsu Hosoya,Suguru Yoshida Chem. Commun., 2020,56, 5771-5774
-
Debajyoti Das,Chandralina Patra Mater. Adv., 2021,2, 2055-2067
-
Danni Chang,Zhen Ma,Xiaoping Li,Xinzhong Hu Food Funct., 2021,12, 12706-12723
-
Michael J. Hertaeg,Heather McLiesh,Julia Walker,Gil Garnier Analyst, 2021,146, 6970-6980
-
Y. S. Liu,X. Zhang,X. F. Yang,X. K. Hong,J. F. Feng,M. S. Si,X. F. Wang Phys. Chem. Chem. Phys., 2015,17, 10462-10467
1894553-38-8 (N-{2-(methylsulfanyl)phenylmethyl}hydroxylamine) 関連製品
- 869354-99-4(2-(Dimethylaminomethylidene)amino-6-methoxylamino-9-(β-D-2-deoxyribofuranosyl)purine)
- 1694943-94-6(3-{(tert-butoxy)carbonylamino}-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid)
- 2172446-91-0({5-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine)
- 855474-56-5(butyl(hexan-2-yl)amine)
- 151623-58-4(5,6-dihydronaphthalene-2-carboxylic acid)
- 2680787-66-8(3-ethynyl-4H,5H,6H,7H-pyrazolo1,5-apyrazine)
- 282727-27-9([1,1'-Biphenyl]-4-carboxylicacid, 2',3'-dimethyl-)
- 1354028-27-5(2-Amino-N-[(3S)-1-methylpiperidin-3-yl]-N-propan-2-ylpropanamide)
- 1249683-43-9(1-(2-aminopropanoyl)piperidine-3-carboxylic acid)
- 1334372-97-2(N-(2-methoxy-5-methylphenyl)-1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide)
推奨される供給者
Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量
